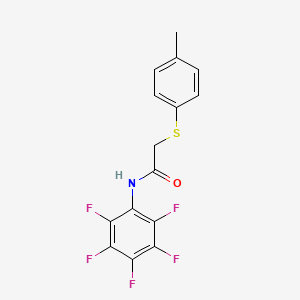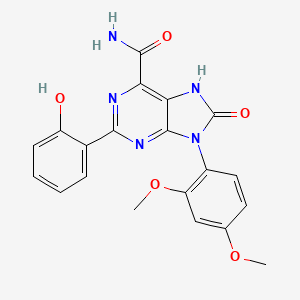![molecular formula C19H12ClN5O B2662061 5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine CAS No. 339279-67-3](/img/structure/B2662061.png)
5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine, also known as 5-CPD, is a heterocyclic organic compound that has become increasingly important in the field of scientific research. It has been used in a variety of applications, including synthesis of other compounds, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalyst Applications
The pyranopyrimidine core, closely related to the compound , has been identified as a key precursor for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research has focused on the development of substituted pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This demonstrates the compound's relevance in the synthesis of medically significant molecules, facilitated by advanced catalytic methods for enhancing reaction efficiency and product selectivity (Parmar, Vala, & Patel, 2023).
Optoelectronic Material Development
The compound's structural relatives, quinazolines and pyrimidines, have been extensively researched for applications in electronic devices, highlighting the potential of pyrimidine derivatives in optoelectronic materials. Incorporation into π-extended conjugated systems has shown value for creating novel materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. This points towards the broader applicability of the compound in developing advanced materials for electronic and photonic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry and Drug Discovery
Pyrimidine derivatives, including structures similar to the compound of interest, have been extensively explored for their pharmacological properties. They exhibit a broad spectrum of activities, including anticancer, antiviral, and antimicrobial effects. This versatility makes pyrimidine a valuable scaffold in drug discovery, leading to the development of new therapeutic agents with potential applications in treating various diseases (Kaur et al., 2014). The synthesis and characterization of pyrimidine derivatives continue to be a significant area of research, with ongoing investigations into their anti-inflammatory activities and the structure-activity relationships that govern their pharmacological efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-yl)-2-pyridin-3-ylpyrimidin-5-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O/c20-14-5-7-15(8-6-14)24-25-16-12-22-19(13-3-1-9-21-11-13)23-18(16)17-4-2-10-26-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTKEVYBLXJEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)


![12-(Iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B2661985.png)
![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)
![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)

![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone](/img/structure/B2661992.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2661994.png)
![2-tert-butyl-1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2661996.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2662000.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)